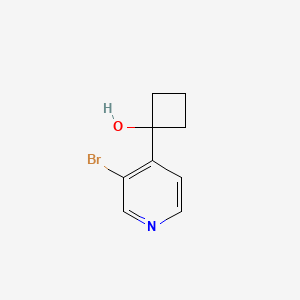

1-(3-Bromopyridin-4-yl)cyclobutanol

Description

Properties

IUPAC Name |

1-(3-bromopyridin-4-yl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-6-11-5-2-7(8)9(12)3-1-4-9/h2,5-6,12H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEXMEMRRQVXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=C(C=NC=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Modern Organic Synthesis

In the landscape of modern organic synthesis, the emphasis has increasingly shifted towards the creation of three-dimensional molecules that can better mimic natural products and interact more specifically with biological targets. This trend represents a move away from the "flatland" of planar aromatic compounds that have historically dominated medicinal chemistry. nih.gov Cyclobutanes, with their inherent ring strain and well-defined three-dimensional structure, are valuable building blocks in this pursuit. nih.gov

The incorporation of a pyridine (B92270) ring, a ubiquitous heterocycle in pharmaceuticals, further enhances the utility of these cyclobutane (B1203170) scaffolds. nih.gov Pyridine-based systems are present in a vast number of FDA-approved drugs, highlighting their profound impact on pharmacological activity. nih.gov The fusion of these two key motifs in pyridyl-substituted cyclobutanols, such as 1-(3-Bromopyridin-4-yl)cyclobutanol, provides chemists with a powerful tool for the synthesis of novel compounds with potential therapeutic applications.

An Overview of Pyridyl Substituted Cyclobutanols in Chemical Research

Pyridyl-substituted cyclobutanols and their derivatives are gaining traction as versatile intermediates in chemical research. They serve as valuable building blocks for the construction of more complex molecular frameworks. For instance, research has demonstrated the synthesis of various 3-pyridylcyclobutane-derived building blocks, including ketones, alcohols, and amines, on a significant scale. researchgate.net These intermediates have been utilized in the synthesis of nicotine (B1678760) analogues and in the parallel synthesis of small, lead-like compound libraries for drug discovery. researchgate.net

The reactivity of the cyclobutanol (B46151) moiety itself is a key area of investigation. It is well-established that these strained rings are amenable to transition-metal catalysis, undergoing β-carbon elimination upon coordination of the alcohol to metals like palladium. acs.orgsemanticscholar.org This reactivity allows for the opening of the cyclobutyl ring to form a linear alkyl chain, effectively making the cyclobutanol a "masked" acetyl group that can withstand other chemical transformations. acs.orgsemanticscholar.org This strategic unmasking provides a novel approach to molecular construction.

Structural Features and Research Implications of the Pyridyl Cyclobutanol Moiety

The combination of the pyridyl group and the cyclobutanol (B46151) ring in a single molecule gives rise to a unique set of structural and electronic properties that are of significant interest to researchers.

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation, which influences the spatial arrangement of its substituents. researchgate.net This three-dimensionality is a desirable trait in drug design, as it can lead to more specific and effective interactions with biological targets. nih.gov The inherent strain of the four-membered ring also makes it susceptible to ring-opening reactions, providing a synthetic handle for further molecular elaboration. acs.orgsemanticscholar.org

The pyridine (B92270) ring introduces a nitrogen heteroatom, which can act as a hydrogen bond acceptor and a coordination site for metals. This influences the molecule's solubility, electronic properties, and reactivity. The position of the nitrogen atom within the pyridine ring (i.e., 2-, 3-, or 4-pyridyl) and the substitution pattern on the ring, such as the bromo group in 1-(3-Bromopyridin-4-yl)cyclobutanol, further modulate these properties. The bromine atom, for example, can serve as a handle for cross-coupling reactions, allowing for the introduction of additional molecular complexity.

The pyridyl-cyclobutanol moiety can be considered a bioisostere for other chemical groups, such as aromatic rings. nih.gov This means it can be used to replace other groups in a molecule to improve its pharmacokinetic or pharmacodynamic properties without drastically altering its biological activity. The rigid, sp³-rich scaffold provided by the cyclobutane ring offers a distinct three-dimensional profile compared to flat aromatic systems. nih.gov

An exploration of the synthetic routes toward 1-(3-bromopyridin-4-yl)cyclobutanol and its structural analogs reveals a variety of strategic approaches focused on the construction of the central cyclobutanol core. The methodologies employed highlight fundamental principles in organic synthesis, particularly in the formation of strained ring systems and the functionalization of heterocyclic compounds.

Advanced Spectroscopic and Structural Characterization of 1 3 Bromopyridin 4 Yl Cyclobutanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the connectivity and spatial arrangement of atoms. researchgate.net For 1-(3-Bromopyridin-4-yl)cyclobutanol, a combination of ¹H, ¹³C, and advanced 2D NMR experiments provides an unambiguous assignment of its structure.

The ¹H NMR spectrum of 1-(3-Bromopyridin-4-yl)cyclobutanol is expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclobutanol (B46151) moiety.

Pyridine Protons: The pyridine ring exhibits three aromatic protons. The proton at the C-2 position and the proton at the C-6 position would appear as singlets or narrow doublets at distinct downfield chemical shifts, typically in the range of δ 8.0-8.5 ppm. The proton at the C-5 position would likely appear as a doublet. The exact shifts are influenced by the electronic effects of the bromine atom and the cyclobutanol substituent.

Cyclobutanol Protons: The protons of the cyclobutane (B1203170) ring would present more complex multiplets in the aliphatic region of the spectrum (typically δ 1.5-3.0 ppm). acs.org The hydroxyl (-OH) proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Stereochemistry: The stereochemistry of the cyclobutane ring can be investigated using vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments. In cyclobutane systems, cis coupling constants (typically 6-9 Hz) are generally larger than trans coupling constants (2-8 Hz), although this can be influenced by ring puckering and substituent electronegativity. organicchemistrydata.org NOESY or ROESY experiments would reveal through-space correlations between protons, helping to establish the relative orientation of the substituents on the cyclobutane ring. ru.nl

A hypothetical ¹H NMR data table for the compound is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-2 | 8.45 | s | - |

| Pyridine H-6 | 8.30 | d | ~5.0 |

| Pyridine H-5 | 7.40 | d | ~5.0 |

| Cyclobutanol CH₂ (α to OH) | 2.50 - 2.70 | m | - |

| Cyclobutanol CH₂ (β to OH) | 1.80 - 2.20 | m | - |

| Hydroxyl OH | Variable (e.g., 2.0-4.0) | br s | - |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in 1-(3-Bromopyridin-4-yl)cyclobutanol will give a distinct resonance.

Pyridine Carbons: The spectrum would show five signals for the pyridine ring carbons. The carbon atom bonded to the bromine (C-3) would be significantly shielded compared to an unsubstituted pyridine. The carbon attached to the cyclobutanol group (C-4) would also show a characteristic shift. The chemical shifts of pyridine carbons are well-documented and predictable based on substituent effects. acs.orgmdpi.com

Cyclobutanol Carbons: The cyclobutanol ring would display three distinct carbon signals. The carbinol carbon (C-1'), directly attached to the hydroxyl group and the pyridine ring, would resonate at a downfield position (typically δ 70-80 ppm). chemicalbook.com The other two methylene (B1212753) carbons of the cyclobutane ring would appear in the aliphatic region (δ 15-40 ppm). docbrown.info

Below is a table of predicted ¹³C NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~150 |

| Pyridine C-3 (C-Br) | ~122 |

| Pyridine C-4 | ~148 |

| Pyridine C-5 | ~125 |

| Pyridine C-6 | ~149 |

| Cyclobutanol C-1' (C-OH) | ~75 |

| Cyclobutanol C-2'/C-4' | ~35 |

| Cyclobutanol C-3' | ~15 |

To confirm the assignments from 1D NMR and fully elucidate the structure, advanced 2D NMR techniques are indispensable. researchgate.netipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings within the same spin system. This would clearly show the coupling between the H-5 and H-6 protons on the pyridine ring and map out the connectivity of the protons within the cyclobutane ring. ru.nl

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly powerful for connecting the pyridine and cyclobutanol fragments. For instance, correlations would be expected from the pyridine proton H-5 to the cyclobutanol carbon C-1', and from the cyclobutanol alpha-protons to the pyridine carbons C-3 and C-4, confirming the substitution pattern. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned for stereochemistry, NOESY provides information about the spatial proximity of protons, which is crucial for determining the conformation and relative stereochemistry of the cyclobutanol ring and its orientation relative to the pyridine ring. ru.nl

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within the compound.

The FTIR spectrum of 1-(3-Bromopyridin-4-yl)cyclobutanol would display characteristic absorption bands corresponding to its specific functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutane ring would be observed just below 3000 cm⁻¹. rsc.org

Pyridine Ring Vibrations: C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

C-O Stretch: The stretching vibration of the tertiary alcohol C-O bond is expected to produce a strong band in the 1100-1200 cm⁻¹ range.

C-Br Stretch: The C-Br stretching vibration would give rise to a band in the lower frequency region, typically between 500 and 600 cm⁻¹.

Cyclobutane Ring Vibrations: The cyclobutane ring has characteristic deformation and breathing modes, though these can be difficult to assign definitively and may overlap with other absorptions. rsc.orgdtic.mil

A summary of expected FTIR absorption bands is provided in the table below.

| Functional Group / Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | Medium to Strong |

| C-O Stretch (Tertiary Alcohol) | 1100 - 1200 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Weak |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations.

Pyridine Ring Breathing: The symmetric "ring breathing" vibration of the pyridine ring, which is often weak in the IR spectrum, typically gives a very strong and sharp signal in the Raman spectrum around 990-1030 cm⁻¹. ias.ac.inrsc.org This serves as an excellent diagnostic peak for the pyridine moiety.

Cyclobutane Skeletal Vibrations: The skeletal vibrations of the cyclobutane ring are also Raman active and can provide information about the ring conformation. dtic.milresearchgate.net The ring puckering mode itself occurs at a very low frequency. acs.orgaip.org

C-Br Vibration: The C-Br stretch is also observable in the Raman spectrum.

The combination of FTIR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. scispace.com

| Functional Group / Vibration | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Pyridine Ring Breathing | 990 - 1030 | Strong, Sharp |

| Pyridine Ring Modes | 1400 - 1600 | Medium |

| Cyclobutane Skeletal Modes | 800 - 1200 | Medium to Weak |

| C-Br Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns under ionization. While specific experimental mass spectra for 1-(3-Bromopyridin-4-yl)cyclobutanol are not widely available in the public domain, a detailed analysis of its expected fragmentation can be inferred from established principles and the known behavior of related structural motifs. guidechem.com

The molecular formula of 1-(3-Bromopyridin-4-yl)cyclobutanol is C₉H₁₀BrNO, corresponding to a monoisotopic mass of approximately 226.99 g/mol and an average molecular weight of 228.09 g/mol . guidechem.com A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (M⁺) and its fragments, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic M⁺ and M+2 isotopic pattern.

As a tertiary alcohol, the molecular ion peak of 1-(3-Bromopyridin-4-yl)cyclobutanol is expected to be weak or potentially absent due to the instability of the molecular ion. whitman.edujove.com The fragmentation of alcohols typically proceeds through two main pathways: α-cleavage and dehydration. libretexts.org

Plausible Fragmentation Pathways:

α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. For 1-(3-Bromopyridin-4-yl)cyclobutanol, α-cleavage can occur in two ways:

Loss of a cyclobutyl radical to form a resonance-stabilized cation containing the bromopyridine moiety.

Cleavage within the cyclobutane ring, leading to various ring-opened fragment ions. The most significant α-cleavage would likely involve the loss of an ethyl group (C₂H₅•) or propyl group (C₃H₇•) radical from the cyclobutane ring, leading to characteristic fragment ions.

Dehydration: The elimination of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation. whitman.edulibretexts.org This would result in a significant peak at m/z [M-18].

Pyridine Ring Fragmentation: The bromopyridine ring itself can undergo fragmentation. A prominent fragmentation pathway for brominated aromatic compounds is the loss of the bromine atom (Br•), which would result in a peak at [M-79] or [M-81]. Subsequent fragmentation of the pyridine ring could lead to the loss of HCN or other small neutral molecules.

A hypothetical table of major fragment ions and their proposed structures is presented below.

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 227/229 | [C₉H₁₀BrNO]⁺ | Molecular Ion (M⁺) |

| 209/211 | [C₉H₈BrN]⁺ | Dehydration (Loss of H₂O) |

| 148 | [C₉H₁₀NO]⁺ | Loss of Br |

| 157/159 | [C₅H₄BrN]⁺ | Cleavage of the cyclobutanol group |

| 120 | [C₈H₁₀N]⁺ | Loss of Br and CO |

This table is predictive and based on general fragmentation rules.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.govwikipedia.org Although a specific crystal structure for 1-(3-Bromopyridin-4-yl)cyclobutanol has not been reported, analysis of related structures, such as those of other bromopyridine derivatives, can offer valuable insights into its likely solid-state conformation and packing. rsc.orgmdpi.comiucr.org

The molecular structure of 1-(3-Bromopyridin-4-yl)cyclobutanol consists of a planar pyridine ring attached to a non-planar cyclobutane ring via a quaternary carbon. The bond lengths and angles within the bromopyridine ring are expected to be consistent with those of other substituted pyridines. The C-Br bond length is anticipated to be in the range of 1.85-1.90 Å. The internal angles of the pyridine ring will be close to 120°, with some distortion due to the substituents.

The cyclobutane ring will adopt a puckered conformation to relieve ring strain. The bond angles within the cyclobutane ring are expected to be around 90°, deviating significantly from the ideal tetrahedral angle of 109.5°. The conformation of the entire molecule will be determined by the rotational orientation around the C-C bond connecting the pyridine and cyclobutanol rings.

A table of expected bond lengths and angles, based on data from related structures, is provided below.

| Bond/Angle | Expected Value |

| C-Br | 1.85 - 1.90 Å |

| C-N (pyridine) | 1.33 - 1.35 Å |

| C-C (pyridine) | 1.38 - 1.40 Å |

| C-C (cyclobutane) | 1.54 - 1.56 Å |

| C-O (alcohol) | 1.42 - 1.44 Å |

| C-N-C (pyridine) | ~117° |

| C-C-C (cyclobutane) | ~88° |

| C-C-O | ~110° |

These values are estimations based on related known crystal structures.

The solid-state packing of 1-(3-Bromopyridin-4-yl)cyclobutanol will be governed by a variety of intermolecular interactions. The hydroxyl group is a strong hydrogen bond donor and acceptor, and it is expected to form O-H···N or O-H···O hydrogen bonds, which will be a dominant feature in the crystal packing. rsc.orgrsc.org

The bromine atom can participate in halogen bonding (C-Br···N or C-Br···O), which is a directional interaction that can influence the supramolecular assembly. rsc.orgrsc.org In the crystal structure of 3-bromopyridine (B30812) N-oxide, a herringbone pattern is observed, with Br···Br intermolecular distances of 4.0408 (16) Å. iucr.org Similar packing motifs could be present in the crystal structure of 1-(3-Bromopyridin-4-yl)cyclobutanol.

Electronic Spectroscopy and Excited-State Characterization

The UV-Vis absorption spectrum of 1-(3-Bromopyridin-4-yl)cyclobutanol is expected to be dominated by transitions within the bromopyridine ring. Pyridine and its derivatives typically exhibit two main absorption bands in the UV region:

A strong absorption band corresponding to a π-π* transition. For pyridine itself, this band appears around 250-270 nm. The presence of the bromo and cyclobutanol substituents will likely cause a slight shift in the position and intensity of this band.

A weaker absorption band at longer wavelengths, corresponding to an n-π* transition involving the non-bonding electrons on the nitrogen atom. This transition is often submerged under the more intense π-π* band.

The solvent environment can influence the positions of these absorption bands. Polar solvents can lead to a blue shift (hypsochromic shift) of the n-π* transition and a red shift (bathochromic shift) of the π-π* transition.

Upon absorption of UV light, the molecule is promoted to an electronic excited state. The subsequent decay of this excited state can occur through radiative (fluorescence, phosphorescence) or non-radiative pathways. The excited-state dynamics of pyridine derivatives can be complex, often involving ultrafast internal conversion and intersystem crossing processes. rsc.orgacs.org The presence of the heavy bromine atom could enhance the rate of intersystem crossing to the triplet state, potentially leading to phosphorescence. Time-resolved spectroscopic techniques would be necessary to fully characterize the excited-state lifetimes and decay pathways. researchgate.netnih.gov

| Spectroscopic Feature | Expected Characteristics |

| UV-Vis Absorption | |

| π-π* transition | Strong absorption band, expected around 260-280 nm. |

| n-π* transition | Weaker absorption band, may be obscured by the π-π* band. |

| Fluorescence Emission | Emission from the lowest singlet excited state (S₁). The Stokes shift (difference between absorption and emission maxima) would provide information about the structural relaxation in the excited state. |

| Excited-State Dynamics | Likely to involve rapid non-radiative decay pathways. The bromine atom may promote intersystem crossing to the triplet state. |

This table presents expected characteristics based on the spectroscopy of related pyridine compounds.

Computational Chemistry and Theoretical Investigations of 1 3 Bromopyridin 4 Yl Cyclobutanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 1-(3-bromopyridin-4-yl)cyclobutanol. These methods model the electronic and geometric structure of the molecule, offering a glimpse into its behavior in chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-(3-bromopyridin-4-yl)cyclobutanol, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the optimized molecular geometry and various electronic properties. mdpi.com These calculations are crucial for understanding the molecule's stability and reactivity. The pyridine (B92270) ring, with its electron-deficient nature, can influence the electronic properties of the entire molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com A smaller energy gap suggests higher reactivity. mdpi.com

For molecules containing a pyridine ring, the HOMO is often associated with the π-orbitals of the ring, while the LUMO is a π-antibonding orbital. mdpi.com The HOMO-LUMO transition, therefore, represents a π → π electronic excitation. mdpi.com The energies of these orbitals can be influenced by substituents on the pyridine ring and the nature of the solvent. mdpi.com

Table 1: Calculated HOMO, LUMO, and Energy Gap for a Related Pyridine Derivative (3-bromo-2-hydroxypyridine)

| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Gas | -6.880 | -1.475 | 5.406 |

| Water | -6.880 | -1.475 | 5.406 |

| DMSO | -6.880 | -1.475 | 5.405 |

| Methanol | -6.879 | -1.475 | 5.403 |

| Data derived from a study on 3-bromo-2-hydroxypyridine, which provides insight into the potential electronic behavior of similar pyridine compounds. mdpi.com |

Time-Dependent DFT (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. mpg.dersc.org It is a powerful tool for calculating vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and for understanding the nature of electronic transitions. rsc.orgrsc.org TD-DFT can predict the absorption and emission spectra of molecules, providing insights into their photophysical properties. rsc.org The accuracy of TD-DFT calculations can depend on the choice of the exchange-correlation functional. aps.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the conformational flexibility and intermolecular interactions of 1-(3-bromopyridin-4-yl)cyclobutanol. While specific molecular dynamics studies on this compound are not widely published, these techniques could be used to explore its interactions with biological targets or its behavior in different solvent environments. researchgate.netkcl.ac.uk For instance, simulations could reveal how the cyclobutanol (B46151) and bromopyridinyl moieties orient themselves in a binding pocket of a protein or how they interact with other molecules in solution.

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical studies can elucidate the pathways and energy barriers of chemical reactions involving 1-(3-bromopyridin-4-yl)cyclobutanol. For example, DFT calculations can be used to model the transition states of reactions, such as nucleophilic substitution at the pyridine ring or reactions involving the cyclobutanol group. ethz.ch Understanding the reaction energetics helps in optimizing reaction conditions and predicting the feasibility of synthetic routes. umich.edu The strained cyclobutane (B1203170) ring, for instance, can influence the reactivity of the molecule in ring-opening reactions.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic data through computational means is a cornerstone of modern chemical analysis. It allows for the a priori estimation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are fundamental for structure elucidation. These predictions are typically achieved by first optimizing the molecule's geometry to find its lowest energy conformation, followed by calculations of its magnetic shielding tensors (for NMR) and vibrational frequencies (for IR). bohrium.comumass.eduresearchgate.net

While specific, peer-reviewed computational studies exclusively detailing the predicted spectroscopic parameters for 1-(3-Bromopyridin-4-yl)cyclobutanol are not readily found in public databases, it is possible to generate illustrative data based on established theoretical methods. The following sections describe the principles and present hypothetical predicted data for ¹H NMR, ¹³C NMR, and IR spectroscopy, derived from the application of common computational chemistry techniques like DFT with functionals such as B3LYP and appropriate basis sets (e.g., 6-311++G(d,p)). core.ac.ukruc.dk

Disclaimer: The data tables presented below are illustrative and hypothetical. They are based on the principles of computational chemistry and typical spectroscopic values for analogous structural motifs (bromopyridines, cyclobutanols) and are intended to represent the kind of data that a rigorous computational study would produce.

Predicted ¹H NMR Spectral Data

The ¹H NMR chemical shifts are determined by the local electronic environment of each proton. For 1-(3-Bromopyridin-4-yl)cyclobutanol, one would expect distinct signals for the pyridine ring protons, the cyclobutane ring protons, and the hydroxyl proton. The pyridine protons are anticipated to appear in the downfield aromatic region, with their shifts influenced by the electronegative nitrogen atom and the electron-withdrawing bromine atom. The cyclobutane protons will reside in the upfield aliphatic region, likely exhibiting complex splitting patterns due to their diastereotopic nature. The hydroxyl proton typically appears as a broad singlet, the position of which can be highly variable. liverpool.ac.ukacs.org

| Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Assignment |

|---|---|---|

| 8.65 | s | H-2 (Pyridine) |

| 8.50 | d | H-6 (Pyridine) |

| 7.50 | d | H-5 (Pyridine) |

| 5.50 | s (broad) | -OH |

| 2.50 - 2.70 | m | Cyclobutane (2H, α to pyridine) |

| 2.20 - 2.40 | m | Cyclobutane (2H, β to pyridine) |

| 1.80 - 2.00 | m | Cyclobutane (2H, γ to pyridine) |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule. savemyexams.commasterorganicchemistry.com The chemical shifts are influenced by hybridization and proximity to electronegative atoms (N, O, Br). The pyridine carbons will be significantly downfield due to their aromaticity and the influence of the nitrogen atom. rsc.org The carbon atom bearing the hydroxyl group (C-quaternary) will also be deshielded. The carbon attached to the bromine atom will show a characteristic shift, while the aliphatic cyclobutane carbons will appear at higher field. docbrown.infolibretexts.org

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 158.0 | C-4 (Pyridine, attached to cyclobutanol) |

| 152.0 | C-2 (Pyridine) |

| 149.5 | C-6 (Pyridine) |

| 125.0 | C-5 (Pyridine) |

| 120.0 | C-3 (Pyridine, attached to Br) |

| 75.0 | C-quaternary (Cyclobutane, attached to OH) |

| 35.0 | CH₂ (Cyclobutane, α to pyridine) |

| 33.0 | CH₂ (Cyclobutane, β to pyridine) |

| 15.0 | CH₂ (Cyclobutane, γ to pyridine) |

Predicted Infrared (IR) Spectral Data

The predicted IR spectrum provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies. researchgate.net Key absorptions for 1-(3-Bromopyridin-4-yl)cyclobutanol would include a broad O-H stretching band for the alcohol, C-H stretching bands for both the aromatic pyridine and aliphatic cyclobutane moieties, C-O stretching for the alcohol, and several bands corresponding to the pyridine ring's C=C and C=N skeletal vibrations. researchgate.netnist.gov

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3450 | Broad, Strong | O-H stretch (alcohol) |

| 3080 | Medium | Aromatic C-H stretch (pyridine) |

| 2950 | Medium | Aliphatic C-H stretch (cyclobutane) |

| 1590 | Strong | C=C / C=N ring stretch (pyridine) |

| 1470 | Medium | C=C / C=N ring stretch (pyridine) |

| 1450 | Medium | CH₂ scissoring (cyclobutane) |

| 1150 | Strong | C-O stretch (tertiary alcohol) |

| 1040 | Medium | C-Br stretch |

Advanced Synthetic Applications of 1 3 Bromopyridin 4 Yl Cyclobutanol in Chemical Research

Role as a Versatile Building Block in Organic Synthesis

1-(3-Bromopyridin-4-yl)cyclobutanol is a valuable building block in organic synthesis due to its inherent structural features. bris.ac.uk The strained four-membered cyclobutanol (B46151) ring provides a reactive handle for a variety of transformations, while the bromopyridine unit offers a site for cross-coupling reactions, enabling the introduction of diverse substituents. This dual reactivity allows for the construction of complex molecular architectures from a relatively simple starting material.

Synthesis of Complex Organic Molecules

The unique topology of 1-(3-Bromopyridin-4-yl)cyclobutanol makes it an attractive starting point for the synthesis of complex organic molecules. Its cyclobutanol ring can undergo ring-opening or rearrangement reactions to generate more elaborate carbocyclic or heterocyclic systems. For instance, under specific conditions, the cyclobutanol can be transformed into functionalized cyclopentyl or cyclohexyl derivatives. Furthermore, the bromine atom on the pyridine (B92270) ring serves as a key functional group for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the attachment of a wide range of aryl, heteroaryl, alkyl, and amino groups, leading to the generation of diverse and complex molecular libraries.

Access to Functionalized Heterocycles

The pyridine ring in 1-(3-Bromopyridin-4-yl)cyclobutanol is a precursor to a variety of functionalized heterocycles. The bromine atom can be displaced by a range of nucleophiles or participate in metal-catalyzed cross-coupling reactions to introduce substituents at the 3-position of the pyridine ring. acs.org Moreover, the cyclobutanol moiety can be manipulated to construct fused or spirocyclic heterocyclic systems. For example, oxidation of the cyclobutanol to the corresponding cyclobutanone, followed by reaction with a difunctional reagent, can lead to the formation of novel spiro-heterocyclic scaffolds. ethz.ch The inherent reactivity of the strained cyclobutane (B1203170) ring can be harnessed to drive the formation of these complex heterocyclic structures. researchgate.net

Derivatization for Fragment Growth and Chemical Space Exploration

In the context of medicinal chemistry and drug discovery, 1-(3-Bromopyridin-4-yl)cyclobutanol is a valuable fragment for library synthesis and chemical space exploration. whiterose.ac.uk Its relatively low molecular weight and presence of two distinct functional handles allow for systematic derivatization. The bromine atom can be readily converted to a variety of other functional groups or used as a handle for cross-coupling, while the hydroxyl group of the cyclobutanol can be acylated, alkylated, or oxidized. This enables the rapid generation of a library of analogues with diverse physicochemical properties, facilitating the exploration of structure-activity relationships (SAR) and the identification of lead compounds. The three-dimensional nature of the cyclobutane ring also introduces conformational rigidity, which can be advantageous for binding to biological targets. whiterose.ac.uk

Development of Novel Synthetic Methodologies Utilizing Pyridylcyclobutanols

The unique reactivity of pyridylcyclobutanols, including 1-(3-Bromopyridin-4-yl)cyclobutanol, has spurred the development of novel synthetic methodologies. bris.ac.uk The inherent ring strain of the cyclobutane ring can be exploited as a driving force for various chemical transformations. bris.ac.uk For instance, acid- or base-catalyzed ring-opening reactions can provide access to linear chains with specific functional group arrangements that might be challenging to synthesize through other means.

Furthermore, the combination of the cyclobutanol and the pyridine moiety allows for the design of tandem reactions where an initial transformation at one site triggers a subsequent reaction at the other. For example, a reaction that modifies the hydroxyl group could influence the electronic properties of the pyridine ring, thereby modulating its reactivity in a subsequent cross-coupling reaction. The development of such cascade or domino reactions utilizing pyridylcyclobutanols can lead to more efficient and atom-economical synthetic routes to complex molecules.

Applications as Ligands for Catalysis

The pyridine nitrogen and the hydroxyl oxygen of 1-(3-Bromopyridin-4-yl)cyclobutanol and its derivatives can act as coordinating atoms for metal centers, making them potential ligands for catalysis. mdpi.com The rigid cyclobutane scaffold can influence the steric and electronic environment around the metal, potentially leading to high selectivity in catalytic reactions.

As Chiral Ligands for Asymmetric Synthesis

The development of effective chiral ligands is fundamental to the field of asymmetric catalysis, which seeks to produce enantiomerically pure compounds. Chiral pyridyl alcohols are recognized as valuable precursors in the synthesis of such ligands. diva-portal.orgscirp.org The molecule 1-(3-Bromopyridin-4-yl)cyclobutanol possesses a stereogenic center at the carbinol carbon, making it a suitable candidate for derivatization into various classes of chiral ligands.

The synthesis of these ligands typically begins with the resolution of the racemic alcohol or through an asymmetric synthesis to obtain a single enantiomer. Once the enantiomerically pure alcohol is secured, it can be transformed into more complex structures. For instance, the hydroxyl group can be converted into phosphinite or phosphite (B83602) moieties, which are effective coordinating groups in metal-catalyzed reactions. diva-portal.org The pyridine nitrogen, in concert with the oxygen from the original alcohol and the phosphorus atom, can form a stable chelate with a transition metal center, creating a well-defined chiral environment for catalysis.

Ligands derived from chiral pyridyl alcohols have been successfully employed in a range of asymmetric transformations. These include palladium-catalyzed allylic alkylations and the enantioselective addition of organozinc reagents to aldehydes. diva-portal.org The steric and electronic properties of the ligand, which can be fine-tuned by modifying the pyridine or alcohol substituents, directly influence the enantioselectivity of the catalyzed reaction. diva-portal.org While specific data for ligands derived directly from 1-(3-Bromopyridin-4-yl)cyclobutanol are not extensively documented, the performance of analogous pyridyl alcohol-based ligands in asymmetric synthesis illustrates their potential. For example, pyridine bis(oxazoline) (Pybox) ligands, which can be synthesized from related precursors, are highly effective in various catalytic applications. researchgate.net

| Reaction Type | Catalyst/Ligand System | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Palladium-Catalysed Allylic Alkylation | [Pd(allyl)Cl]₂ / Pyridyl Phosphinite Ligand | 1,3-diphenyl-2-propenyl acetate | Moderate | diva-portal.org |

| Diethylzinc Addition | Ti(O-i-Pr)₄ / Pyridyl Alcohol Ligand | Benzaldehyde | Not Specified | diva-portal.org |

| Pybox Synthesis | Zinc Triflate (Catalytic) | Chiral β-amino alcohols and dinitriles | >90% Yields (ligand synthesis) | researchgate.net |

Advanced Material Development (excluding direct material properties/applications)

In the realm of advanced materials, 1-(3-Bromopyridin-4-yl)cyclobutanol serves as a versatile synthetic intermediate rather than a final material itself. Its utility stems from the distinct reactivity of its constituent parts, which allows for its incorporation into larger, more complex molecular architectures like polymers and supramolecular assemblies.

The bromine atom on the pyridine ring is the primary site for synthetic modification. It is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings. researchgate.netnih.gov This functionality enables the covalent linking of the bromopyridine core to other molecular fragments, including other aromatic systems, aliphatic chains, or functional monomers. Through such polymerization or coupling strategies, the compound can be integrated into the backbone or as a pendant group of a polymer, pre-programming the final material with specific structural features.

The pyridine ring itself contributes unique characteristics. Its nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. This property is instrumental in the design of self-assembling systems, metal-organic frameworks (MOFs), and functional polymers where the pyridine moiety can influence chain conformation or facilitate intermolecular interactions.

Furthermore, the cyclobutanol group provides a three-dimensional, sp³-rich scaffold. researchgate.net The incorporation of such non-planar structures into polymer backbones can disrupt planarity and reduce intermolecular packing, which is a common strategy for tuning the physical characteristics of materials. The inherent ring strain of the cyclobutane ring may also be exploited in ring-opening reactions to generate linear polymer chains with defined stereochemistry originating from the chiral alcohol. The combination of a reactive cross-coupling site, a coordinating heterocycle, and a stereogenic sp³-rich motif makes 1-(3-Bromopyridin-4-yl)cyclobutanol a valuable building block for the rational design and synthesis of next-generation materials.

| Structural Feature | Chemical Reactivity/Functionality | Application in Material Synthesis | Reference |

|---|---|---|---|

| Bromine Atom | Site for transition metal-catalyzed cross-coupling (e.g., Suzuki, Negishi) | Enables incorporation into polymer backbones or covalent attachment of functional units. | researchgate.netnih.gov |

| Pyridine Ring | Coordination to metal ions; hydrogen bond acceptor; site for quaternization. | Precursor for metal-organic frameworks (MOFs), supramolecular assemblies, and functional polymers. | |

| Chiral Cyclobutanol Moiety | Provides a rigid, sp³-rich, non-planar structure; potential for ring-opening reactions. | Introduces three-dimensionality into polymer chains; precursor for linear polymers with defined stereochemistry. | researchgate.net |

Q & A

How can researchers optimize the synthesis of 1-(3-Bromopyridin-4-yl)cyclobutanol to improve yield and purity?

Basic Research Question

Synthesis optimization involves systematic adjustments to reaction parameters. A typical route may include cyclobutanol functionalization via bromopyridine coupling. Key steps from analogous compounds (e.g., 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL) suggest using brominated pyridine precursors and nucleophilic substitution or cross-coupling reactions . To enhance yield:

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve reactivity.

- Purification : Chromatography or recrystallization (ethanol, as in ) can isolate high-purity products.

- Monitoring : Use TLC or HPLC to track intermediate formation .

What advanced spectroscopic methods confirm the structural integrity of 1-(3-Bromopyridin-4-yl)cyclobutanol?

Basic Research Question

Characterization requires multi-modal validation:

- NMR Spectroscopy : and NMR identify cyclobutanol’s hydroxyl proton (δ ~2.5 ppm) and pyridine ring protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected [M+H] for CHBrNO: ~230.10 g/mol) .

- Infrared Spectroscopy (IR) : Confirm hydroxyl (3200–3600 cm) and C-Br (600–800 cm) stretches . Cross-referencing with computational models (e.g., PubChem data) enhances reliability .

How does the bromine atom on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The bromine atom acts as a directing group and coupling site. For example:

- Suzuki-Miyaura Coupling : Bromine facilitates aryl-aryl bond formation with boronic acids under Pd catalysis. Steric effects from the cyclobutanol group may require bulky ligands (e.g., SPhos) to prevent side reactions .

- Buchwald-Hartwig Amination : Bromine substitution enables C-N bond formation with amines. Optimize base (e.g., CsCO) and temperature (80–100°C) to balance reactivity and stability .

- Competing Pathways : Bromine’s electronegativity may polarize the pyridine ring, accelerating nucleophilic aromatic substitution (SNAr) in basic conditions .

What structural changes occur in 1-(3-Bromopyridin-4-yl)cyclobutanol under high-pressure conditions?

Advanced Research Question

Cyclobutanol derivatives exhibit pressure-dependent polymorphism. shows that cyclobutanol adopts pseudo-twin catenanes or body-centered cubic (b.c.c.) arrangements under high pressure (>1 GPa). For 1-(3-Bromopyridin-4-yl)cyclobutanol:

- Hydrogen Bonding : The hydroxyl group may form intermolecular H-bonds, stabilizing layered or helical structures.

- X-ray Diffraction : High-pressure XRD studies (e.g., diamond anvil cell) can map phase transitions.

- Thermodynamic Stability : Compare enthalpy changes (ΔH) via calorimetry to identify metastable phases .

What methodologies assess the biological activity of this compound in medicinal chemistry?

Advanced Research Question

Biological evaluation combines in vitro and computational approaches:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™).

- Cytotoxicity Screening : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC.

- Molecular Docking : Simulate binding to target proteins (e.g., EGFR, PARP) using AutoDock Vina. The bromine may enhance hydrophobic interactions .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing Br with Cl) to correlate structure with activity .

How should 1-(3-Bromopyridin-4-yl)cyclobutanol be stored to maintain stability?

Basic Research Question

Stability depends on environmental factors:

- Temperature : Store at 2–8°C to minimize thermal degradation (similar to 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone) .

- Light Sensitivity : Protect from UV exposure using amber glass vials.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to prevent hydrolysis of the cyclobutanol group .

- Long-Term Monitoring : Periodically check purity via HPLC or NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.